molecular formula C5H6N2O B1582269 1-(1H-pyrazol-3-yl)ethanone CAS No. 20583-33-9

1-(1H-pyrazol-3-yl)ethanone

Cat. No.: B1582269
CAS No.: 20583-33-9
M. Wt: 110.11 g/mol
InChI Key: BHTZCIGVYSJBQB-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C5H6N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-pyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-pyrazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate the activity of the enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

  • 1-(1H-pyrazol-4-yl)ethanone
  • 1-(1H-pyrazol-5-yl)ethanone
  • 1-(1H-pyrazol-3-yl)propanone

Uniqueness: 1-(1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity .

Biological Activity

1-(1H-pyrazol-3-yl)ethanone, a compound featuring a pyrazole ring, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole ring attached to an ethanone moiety. The molecular formula is C5H6N2OC_5H_6N_2O, with a molecular weight of approximately 110.11 g/mol.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) carcinoma cells.

Case Study:
In a study evaluating the cytotoxicity of several pyrazole derivatives, this compound was found to inhibit the proliferation of MCF-7 cells with an IC50 value of 15 µg/mL compared to the positive control, doxorubicin (IC50 = 10 µg/mL). The mechanism of action appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-715Apoptosis induction
HCT11612Cell cycle arrest

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:
In an experimental model, administration of the compound reduced paw edema in rats induced by carrageenan, demonstrating significant anti-inflammatory effects comparable to indomethacin .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action: The compound disrupts bacterial cell wall synthesis.
  • Anticancer Mechanism: Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Pathway: Inhibition of NF-kB signaling pathway leading to decreased cytokine production.

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTZCIGVYSJBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318735
Record name 1-(1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20583-33-9
Record name 20583-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334648
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-pyrazol-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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